molecular formula C18H30O2 B11967494 1-(1-Hydroxy-3,5,5-trimethylcyclohex-2-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-ol CAS No. 6966-68-3

1-(1-Hydroxy-3,5,5-trimethylcyclohex-2-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-ol

Katalognummer: B11967494
CAS-Nummer: 6966-68-3
Molekulargewicht: 278.4 g/mol
InChI-Schlüssel: CBBUQJJELRASKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) is a chemical compound with the molecular formula C18H30O2 and a molecular weight of 278.439 g/mol . This compound is known for its unique structure, which includes two cyclohexene rings each substituted with three methyl groups and a hydroxyl group. It is often used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) typically involves the reaction of 3,5,5-trimethyl-2-cyclohexen-1-ol with appropriate reagents under controlled conditions. One common method involves the use of a base to deprotonate the hydroxyl group, followed by a coupling reaction to form the bis-compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alkanes or other reduced forms .

Wissenschaftliche Forschungsanwendungen

1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including its effects on cellular processes and potential as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexene rings can interact with lipid membranes, affecting membrane fluidity and permeability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) is unique due to its dual cyclohexene structure with multiple methyl and hydroxyl substitutions, which confer distinct chemical and physical properties. This makes it particularly valuable in research and industrial applications where specific reactivity and interactions are required .

Eigenschaften

CAS-Nummer

6966-68-3

Molekularformel

C18H30O2

Molekulargewicht

278.4 g/mol

IUPAC-Name

1-(1-hydroxy-3,5,5-trimethylcyclohex-2-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-ol

InChI

InChI=1S/C18H30O2/c1-13-7-15(3,4)11-17(19,9-13)18(20)10-14(2)8-16(5,6)12-18/h9-10,19-20H,7-8,11-12H2,1-6H3

InChI-Schlüssel

CBBUQJJELRASKJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(CC(C1)(C)C)(C2(CC(CC(=C2)C)(C)C)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.